molecular formula C11H12F2O2 B1470452 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone CAS No. 1780433-37-5

1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone

Cat. No.: B1470452
CAS No.: 1780433-37-5
M. Wt: 214.21 g/mol
InChI Key: BPPOMEPYYVVTMA-UHFFFAOYSA-N
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Description

1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone ( 1780433-37-5, MFCD28530155) is a high-purity organic compound with a molecular formula of C 11 H 12 F 2 O 2 and a molecular weight of 214.2 g/mol . This chemical, offered at a purity of 95% , is characterized by its ethanone group linked to a phenyl ring modified with a 2,2-difluoropropoxy chain. The incorporation of fluorine atoms can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable building block in medicinal chemistry and materials science research. As a fluorinated aromatic ketone, this compound serves as a versatile synthetic intermediate. Researchers can utilize it for the construction of more complex molecular architectures, particularly in the synthesis of potential pharmaceutical candidates and agrochemicals where the difluoromethylene group is a key motif. While specific applications for this compound are not extensively documented in the available literature, its structural features are commonly found in compounds investigated for their biological activity. Fluorine atoms are often introduced to modulate a drug's binding affinity and pharmacokinetic profile. Similarly, in materials science, such fluorinated intermediates can be used to develop novel polymers or organic electronic materials with enhanced properties. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Proper safety data sheets (SDS) should be consulted before handling. Researchers are encouraged to explore the potential of this chemical as a key intermediate in their innovative projects.

Properties

IUPAC Name

1-[3-(2,2-difluoropropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-8(14)9-4-3-5-10(6-9)15-7-11(2,12)13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPOMEPYYVVTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone is a synthetic organic compound with a unique chemical structure that includes a substituted phenyl ring and an ethanone functional group. Its molecular formula is C13H12F3O2, which highlights the presence of three fluorine atoms, enhancing its chemical properties and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluoropropoxy group attached to a phenyl ring, which contributes to its reactivity. The presence of fluorine atoms is known to influence the pharmacokinetics and biological interactions of organic compounds, making this compound a subject of interest in medicinal chemistry.

Preliminary studies indicate that 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone acts as an inhibitor of glutaminyl cyclase , an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting this enzyme, the compound may reduce the production of neurotoxic amyloid-beta peptides, which are associated with the pathogenesis of Alzheimer's disease.

Biological Activity Overview

The biological activities observed for 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone include:

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-FluoroacetophenoneContains a fluorinated phenyl ringAntimicrobial properties
2-Fluoro-1-(4-fluorophenyl)ethanoneSimilar ethanone structure with different substituentsPotential anticancer activity
3-(Difluoromethoxy)phenylacetoneContains difluoromethoxy group instead of difluoropropoxyNeuroprotective effects

The unique combination of fluorinated groups in 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone may enhance its biological activity compared to these other compounds.

Case Studies and Research Findings

Research has shown promising results regarding the efficacy of 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone:

  • Neurodegenerative Disease Models : In vitro studies using neuronal cell lines demonstrated that treatment with this compound led to decreased levels of amyloid-beta peptides. This suggests a potential role in therapeutic strategies for Alzheimer's disease.
  • Inflammation Models : Inflammation assays indicated that the compound might reduce pro-inflammatory cytokine levels in activated microglia, supporting its potential anti-inflammatory effects.
  • Cancer Cell Line Studies : Preliminary screening against various cancer cell lines showed that this compound could inhibit cell proliferation in specific types of cancer, although further studies are required to confirm these findings.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent position and identity critically influence the properties of ethanone derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone 3-(2,2-difluoropropoxy) C11H11F2O2 222.20* Hypothesized enhanced metabolic stability due to fluorine atoms N/A
1-[2-(Difluoromethoxy)phenyl]ethanone 2-(difluoromethoxy) C9H8F2O2 186.15 Skin irritant (H315); high lipophilicity (XLogP3: 2.8)
1-(3-(Benzylideneamino)phenyl)ethanone 3-(benzylideneamino) C15H13NO 223.27 Fungitoxic (ED50: 8 μg/ml vs. Fusarium oxysporum)
1-(5-chloro-2-hydroxyphenyl)ethanone 5-chloro-2-hydroxy C8H7ClO2 170.59 Antimicrobial; precursor for pyrimidine derivatives
2-hydroxy-1-(4-hydroxyphenyl)ethanone 4-hydroxy-2-hydroxy C8H8O3 152.15 Isolated from marine actinomycetes; potential bioactivity

*Calculated molecular weight based on formula.

Key Observations:

  • Fluorine Substitution: The difluoropropoxy group in the target compound may confer greater oxidative stability compared to non-fluorinated analogs (e.g., methoxy or hydroxy groups) due to fluorine’s electronegativity and resistance to metabolic degradation .
  • Biological Activity: Fungitoxicity in benzylideneamino-substituted derivatives (ED50: 8 μg/ml) suggests that electron-withdrawing groups enhance activity against fungi, whereas chloro and hydroxy groups correlate with broader antimicrobial applications .

Preparation Methods

Starting Material: Hydroxyacetophenone Derivative

The synthesis begins with 3-hydroxyacetophenone or a related hydroxy-substituted acetophenone as the aromatic ketone core. This compound provides the phenolic hydroxyl group necessary for ether formation.

Fluoroalkylation via Nucleophilic Substitution

The critical step is the introduction of the 2,2-difluoropropoxy group by nucleophilic substitution of the phenolic hydroxyl with a suitable fluorinated alkylating agent, typically a 2,2-difluoropropyl halide or tosylate.

A representative general procedure, adapted from analogous syntheses of trifluoroethoxy-substituted ethanones, is as follows:

  • Base Activation: Sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl group, generating the phenolate ion, a strong nucleophile.
  • Alkylation: The phenolate is reacted with 2,2-difluoropropyl tosylate or halide under reflux in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
  • Reaction Conditions: Typically, the reaction is conducted at elevated temperatures (~130°C) for extended periods (12-15 hours) to ensure complete conversion.
  • Workup: After reaction completion, the mixture is quenched with water, extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
  • Purification: The crude product is purified via silica gel column chromatography using gradients of hexanes and ethyl acetate to isolate the pure 1-[3-(2,2-difluoropropoxy)-phenyl]-ethanone.

Alternative Synthetic Routes

Other methods reported in literature for similar fluorinated ethers include:

  • Mitsunobu Reaction: Using triphenylphosphine and diethyl azodicarboxylate (DEAD) to activate the phenol for nucleophilic substitution with fluorinated alcohols or their derivatives. This method allows mild conditions and high selectivity but requires careful handling of reagents.
  • Reflux with Morpholine and Sulfur: As an intermediate step to prepare functionalized acetophenone derivatives, which can then be fluorinated.

Reaction Scheme Summary

Step Reagents & Conditions Purpose Yield & Notes
1 3-Hydroxyacetophenone + NaH in DMF, room temperature Formation of phenolate ion Quantitative deprotonation
2 Addition of 2,2-difluoropropyl tosylate, reflux at 130°C for 15 h Nucleophilic substitution to form ether Yields typically 70-80% after purification
3 Workup: aqueous quench, extraction, drying Isolation of crude product -
4 Silica gel chromatography (hexanes/ethyl acetate gradient) Purification Pure white solid obtained

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show aromatic protons at δ ~7.0-7.7 ppm, signals corresponding to the difluoropropoxy methylene and methyl groups, and the ethanone methyl at δ ~2.5 ppm.
  • Mass Spectrometry (MS): Confirms molecular weight consistent with the difluoropropoxy-substituted ethanone.
  • Chromatographic Purity: Monitored by thin-layer chromatography (TLC) and column chromatography fractions.

Research Findings and Notes

  • The fluorination step is crucial and sensitive to reaction conditions; temperature and solvent choice significantly affect yield and purity.
  • Sodium hydride is preferred over weaker bases due to its strong deprotonating ability, ensuring complete phenolate formation.
  • The use of tosylates or halides of 2,2-difluoropropyl groups as alkylating agents is common, with tosylates often providing better reactivity.
  • Purification by silica gel chromatography is essential to remove side products such as unreacted starting materials and by-products like triphenylphosphine oxide in Mitsunobu reactions.
  • Analogous compounds with trifluoroethoxy substituents have been synthesized under similar conditions, providing a reliable synthetic framework adaptable for difluoropropoxy derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone
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